Z-L-histidine benzyl ester

Übersicht

Beschreibung

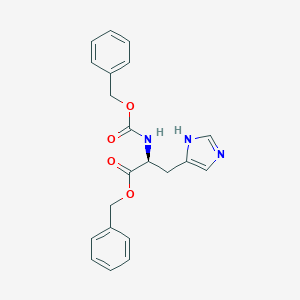

Z-L-histidine benzyl ester is a derivative of the amino acid histidine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in peptide synthesis and as a biochemical reagent in various research applications. Its molecular formula is C21H21N3O4, and it has a molecular weight of 379.41 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-histidine benzyl ester typically involves the esterification of Z-L-histidine with benzyl alcohol. One common method is the use of trimethylchlorosilane (TMSCl) and methanol to esterify L-histidine . The reaction is carried out at room temperature, yielding high purity and good yields.

Industrial Production Methods: Industrial production of benzyl esters often involves catalytic processes. For example, tetrabutylammonium iodide (TBAI) can catalyze the esterification of alcohols via C(sp3)–H bond functionalization under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Z-L-histidine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in an appropriate solvent.

Reduction: Reducing agents like LiAlH4 or NaBH4 in an inert solvent such as ether.

Major Products:

Hydrolysis: Z-L-histidine and benzyl alcohol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols and other reduced forms of the ester.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Z-L-histidine benzyl ester is utilized in several domains, including chemistry, biology, medicine, and industry.

Chemistry

- Peptide Synthesis : The compound serves as a protecting group in peptide synthesis, allowing selective reactions at other functional groups. This is crucial for maintaining the integrity of sensitive amino acid side chains during multi-step synthesis processes .

- Reactivity Studies : The benzyl ester group enhances the efficiency of enzymatic reactions in peptide synthesis, broadening substrate specificity for proteases like papain. This enhancement allows for better polymerization rates compared to other ester groups .

Biology

- Enzyme Mechanism Studies : this compound is used to investigate enzyme mechanisms and protein modifications. For instance, its interaction with histidine decarboxylase can provide insights into histamine biosynthesis pathways.

- Biochemical Reagents : It acts as a biochemical reagent in proteomics research, aiding in the study of protein interactions and modifications.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential as a precursor in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents.

- Pharmaceutical Synthesis : The compound is investigated for its role in synthesizing pharmaceuticals that require specific amino acid derivatives as building blocks.

Industry

- Biochemical Reagents Production : this compound is employed in the production of various biochemical reagents used in laboratories for research purposes.

Table 1: Comparison of Ester Groups in Peptide Synthesis

| Ester Group | Polymerization Efficiency | Substrate Specificity | Example Enzyme |

|---|---|---|---|

| Benzyl Ester | High | Broad | Papain |

| Methyl Ester | Moderate | Narrow | Trypsin |

| Ethyl Ester | Low | Very Narrow | Chymotrypsin |

Table 2: Case Studies on this compound Applications

Wirkmechanismus

The mechanism of action of Z-L-histidine benzyl ester involves its hydrolysis to release histidine, which can then participate in various biochemical pathways. Histidine is a precursor to histamine, a critical mediator in immune responses and neurotransmission . The esterification with benzyl alcohol protects the carboxyl group, allowing selective reactions at the amino group or the imidazole ring .

Vergleich Mit ähnlichen Verbindungen

L-histidine methyl ester: Another esterified form of histidine, used similarly in peptide synthesis.

L-glutamic acid γ-benzyl ester: Used in protein modifications and has a similar ester group.

Fluorohistidine: A fluorinated derivative of histidine, used in medicinal chemistry.

Uniqueness: Z-L-histidine benzyl ester is unique due to its specific esterification with benzyl alcohol, which provides stability and selectivity in biochemical reactions. Its use as a protecting group in peptide synthesis is particularly valuable, allowing for the construction of complex peptide structures without undesired side reactions .

Biologische Aktivität

Z-L-histidine benzyl ester (Z-L-His-OBzl) is an ester derivative of the amino acid histidine, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its enzymatic interactions, stability, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula CHN and features a benzyl group attached to the carboxylic acid of histidine. The Z-group (benzyloxycarbonyl) serves as a protective group that can influence the compound's reactivity and stability in biological systems.

Enzymatic Hydrolysis

The hydrolysis of this compound is a crucial aspect of its biological activity. Studies have shown that the presence of the benzyl ester group affects the susceptibility to enzymatic hydrolysis by proteases such as carboxypeptidase Y (CPase Y). Research indicates that Z-L-His-OBzl exhibits varying degrees of hydrolysis depending on the enzyme and conditions used:

- Kinetic Parameters : The k values for Z-L-His-OBzl indicate a lower susceptibility compared to other esters, such as acetyl or methyl esters, suggesting that the benzyl group provides steric hindrance that reduces enzymatic cleavage efficiency .

- pH Dependence : The hydrolysis rate is also influenced by pH, with optimal activity observed at physiological pH levels. This suggests potential stability in biological environments .

Biological Activity and Therapeutic Potential

This compound has been explored for various biological activities:

- Antioxidant Properties : Research indicates that histidine derivatives can exhibit antioxidant activities, potentially offering protective effects against oxidative stress in cells .

- Drug Delivery Systems : The compound's ability to form prodrugs through conjugation with other bioactive molecules enhances its solubility and cellular uptake. For instance, conjugates of Z-L-His-OBzl have shown improved pharmacokinetic profiles when tested in vitro .

- Enzyme Inhibition : Z-L-histidine derivatives have been studied as inhibitors for certain enzymes involved in cancer progression, showing promise as therapeutic agents in oncology .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antioxidant Activity : A study demonstrated that Z-L-His-OBzl exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

- Drug Development Research : In drug delivery studies, Z-L-His-OBzl was combined with quercetin, resulting in enhanced solubility and stability. This combination showed increased permeability across intestinal cell lines, indicating its potential for oral drug formulations .

- Enzyme Interaction Studies : Kinetic analyses involving CPase Y revealed that Z-L-His-OBzl had a distinct profile compared to other amino acid esters, highlighting the importance of the benzyl group in modulating enzyme interactions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWDHSSVSZBJZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426715 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20794-07-4 | |

| Record name | Z-L-histidine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.